2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with the molecular formula C14H14BrN3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-bromobenzoyl)phenylacetic acid
- 2-[(4-bromobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the presence of a thiazole ring and a bromobenzoyl group.
Properties
Molecular Formula |
C14H14BrN3O2S |
---|---|
Molecular Weight |
368.25 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-4-6-10(15)7-5-9/h4-7H,1-3H3,(H,16,17,19) |
InChI Key |
LNHQTQGCFGALQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C(=O)N(C)C |
Origin of Product |
United States |
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